Palonosetron

Description

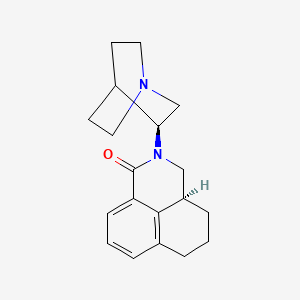

Structure

3D Structure

Properties

IUPAC Name |

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZBLNMUGSZIPR-NVXWUHKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048342 | |

| Record name | Palonosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135729-61-2, 135729-56-5 | |

| Record name | Palonosetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palonosetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palonosetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palonosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALONOSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D06587D6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Molecular Pharmacology of Palonosetron: A Second-Generation 5-HT3 Receptor Antagonist

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Palonosetron (Aloxi®) represents a significant advancement in the management of nausea and vomiting, particularly in the context of chemotherapy. As a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, its molecular pharmacology is distinguished by a unique combination of high binding affinity, prolonged receptor interaction, and a complex mechanism of action that sets it apart from first-generation agents like ondansetron and granisetron. This technical guide synthesizes current knowledge on the molecular interactions of this compound with the 5-HT3 receptor, detailing its allosteric binding properties, pseudo-irreversible antagonism, and the downstream signaling consequences that underpin its enhanced clinical efficacy and extended duration of action. We will explore the key experimental methodologies used to elucidate these properties and provide a framework for understanding the structure-activity relationships that define this potent antiemetic.

Introduction: The 5-HT3 Receptor and Emesis

The 5-HT3 receptor, a member of the Cys-loop family of ligand-gated ion channels, plays a pivotal role in the emetic reflex.[1] These receptors are densely located on vagal afferent nerve terminals in the gastrointestinal tract and in key areas of the central nervous system, such as the chemoreceptor trigger zone (CTZ) in the area postrema.[2] The release of serotonin (5-HT) from enterochromaffin cells in the gut, often triggered by chemotherapeutic agents, activates these receptors, leading to rapid depolarization of vagal afferents and subsequent signaling to the vomiting center in the brainstem.[3][4]

First-generation 5-HT3 receptor antagonists were a breakthrough in managing chemotherapy-induced nausea and vomiting (CINV). However, their efficacy is often limited, particularly against delayed-onset CINV. This compound was developed to address these limitations, exhibiting a distinct pharmacological profile that provides superior and more sustained protection.[5][6]

The Unique Molecular Profile of this compound

This compound's enhanced clinical performance is rooted in its unique molecular interactions with the 5-HT3 receptor. Its rigid, tricyclic ring structure facilitates a tight and effective wedge in the receptor's binding pocket, a pose distinct from other "setrons".[7] This structural difference is the foundation for its superior pharmacological properties.

High Binding Affinity and Pseudo-Irreversible Antagonism

A defining characteristic of this compound is its exceptionally high binding affinity for the 5-HT3 receptor, which is at least 30-fold greater than that of first-generation antagonists.[3][4] This high affinity is quantified by its low inhibition constant (pKi) of approximately 10.5.[8]

Crucially, this interaction is not merely a matter of strong binding but also of remarkably slow dissociation kinetics. Studies have demonstrated that this compound acts as a pseudo-irreversible antagonist, with a significant proportion of binding sites remaining occupied for days after initial exposure.[7][9] This prolonged receptor occupancy is a key contributor to its long half-life of around 40 hours and its sustained antiemetic effect.[3][10][11]

Allosteric Binding and Positive Cooperativity

Unlike first-generation antagonists which exhibit simple, competitive bimolecular binding, this compound demonstrates a more complex mechanism involving allosteric interactions and positive cooperativity.[3][12] This means that in addition to competing with serotonin at the primary (orthosteric) binding site, this compound also binds to a secondary, allosteric site on the receptor.[13]

This dual interaction is thought to induce conformational changes in the 5-HT3 receptor, amplifying its inhibitory effect.[13] Evidence from Scatchard and Hill plot analyses of receptor binding experiments supports this model of positive cooperativity, a feature not observed with granisetron or ondansetron.[12]

The Controversy of Receptor Internalization

Early research suggested that this compound's prolonged action might be due to its ability to trigger the internalization of the 5-HT3 receptor, effectively removing it from the cell surface.[14] However, more recent and detailed investigations have challenged this hypothesis. Studies using pharmacological inhibitors of endocytosis and cell surface ELISA have shown that this compound's long-term inhibition of receptor function occurs without a significant change in the number of surface receptors.[9][15]

The current consensus is that the prolonged inhibition is primarily a result of this compound's extremely slow dissociation from the receptor, leading to a state of pseudo-irreversibility, rather than receptor internalization.[9][15][16]

Visualizing the Mechanism of Action

To better understand these complex interactions, the following diagrams illustrate the key signaling pathways and this compound's modulatory effects.

Caption: 5-HT3 Receptor Signaling and this compound Inhibition.

Experimental Characterization: Methodologies and Data

The unique pharmacological properties of this compound have been defined through a series of key in-vitro experiments. Understanding these protocols is essential for researchers in the field.

Radioligand Binding Assays

Purpose: To determine the binding affinity (Ki) and dissociation kinetics of this compound for the 5-HT3 receptor.

Methodology:

-

Preparation of Membranes: Cell membranes expressing recombinant human 5-HT3 receptors (e.g., from HEK293 or COS-7 cells) are prepared.

-

Competitive Binding: Membranes are incubated with a constant concentration of a radiolabeled 5-HT3 antagonist (e.g., [³H]granisetron) and varying concentrations of unlabeled this compound.

-

Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated via rapid filtration.

-

Quantification: The radioactivity of the filters (representing bound ligand) is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

Causality Insight: This assay directly measures the drug's ability to occupy the receptor. The extremely low Ki value obtained for this compound validates its high affinity, while dissociation experiments (washing out the drug and measuring remaining bound radioligand over time) confirm its slow off-rate.[9]

Functional Assays (Calcium Flux)

Purpose: To measure the functional antagonism (IC50) of this compound by quantifying its ability to inhibit serotonin-induced receptor activation.

Methodology:

-

Cell Preparation: HEK293 cells stably expressing the 5-HT3 receptor are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: Serotonin is added to stimulate the 5-HT3 receptors, causing the ion channel to open and allowing an influx of Ca²⁺.

-

Signal Detection: The resulting increase in intracellular calcium is measured as a change in fluorescence using a plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The concentration of this compound that inhibits 50% of the serotonin-induced calcium response is determined as the functional IC50.

Causality Insight: This assay provides a direct measure of the drug's ability to block the physiological function of the receptor. The potent IC50 values for this compound confirm that its high-affinity binding translates into effective functional blockade.[17]

Caption: Workflow for a Radioligand Binding Assay.

Comparative Pharmacological Data

The distinct molecular profile of this compound is most evident when compared directly with first-generation agents.

| Parameter | This compound | Granisetron | Ondansetron | Reference(s) |

| Binding Affinity (pKi) | ~10.5 | ~8.5 - 9.0 | ~8.0 - 8.7 | [8] |

| Plasma Half-Life (hours) | ~40 | ~4 - 9 | ~3 - 6 | [3][4][11] |

| Binding Mechanism | Allosteric, Positive Cooperativity | Competitive, Bimolecular | Competitive, Bimolecular | [3][12][13] |

| Dissociation | Very Slow (Pseudo-irreversible) | Reversible | Reversible | [9] |

Structure-Activity Relationship and Clinical Implications

The molecular characteristics of this compound directly translate to its clinical advantages.

-

High Potency and Efficacy: The combination of high affinity and allosteric inhibition results in a more profound and complete blockade of the 5-HT3 receptor, contributing to its superior efficacy in preventing both acute and delayed CINV.[6]

-

Long Duration of Action: The exceptionally long plasma half-life, a direct consequence of its slow dissociation from the receptor, allows for a single intravenous dose to provide protection against CINV for up to five days.[4][10]

-

Distinct Therapeutic Profile: The unique binding mechanism may explain why this compound is effective in delayed CINV, a phase where first-generation antagonists are less successful. This suggests that this compound may modulate receptor function in ways that extend beyond simple competitive antagonism.[12]

Future Research Directions and Conclusion

While the molecular pharmacology of this compound is well-characterized, several areas warrant further investigation. Elucidating the precise residues involved in its allosteric binding site could pave the way for the rational design of even more effective modulators of the 5-HT3 receptor. Furthermore, recent findings suggest this compound may have anti-tumor effects through G1 cell cycle regulation, opening new avenues for its therapeutic application.[18]

References

- Pharmacology of this compound (Aloxi) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025). YouTube.

- This compound: Uses, Dosage, Side Effects & Interactions. (n.d.). Minicule.

- This compound–5-HT3 Receptor Interactions As Shown by a Binding Protein Cocrystal Structure. (2016).

- This compound (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting. (n.d.). PubMed Central.

- This compound, a 5-HT3 Receptor Antagonist, Induces G1 Cell Cycle Arrest and Autophagy in Gastric Cancer Cells. (n.d.). MDPI.

- 5HT 3 receptor antagonists' binding affinity and plasma half-life a. (n.d.).

- Prolonged inhibition of 5-HT₃ receptors by this compound results from surface receptor inhibition rather than inducing receptor internaliz

- This compound triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function. (2025).

- (PDF) Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization. (2025).

- This compound as an anti-emetic and anti-nausea agent in oncology. (n.d.). PubMed Central.

- Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internaliz

- Exploring a potential this compound allosteric binding site in the 5-HT3 receptor. (n.d.). PMC.

- A narrative review of tropisetron and this compound for the control of chemotherapy-induced nausea and vomiting. (2019). PubMed.

- This compound exhibits unique molecular interactions with the 5-HT3 receptor. (n.d.). PubMed.

- This compound | C19H24N2O | CID 6337614. (n.d.). PubChem - NIH.

- 5-HT3a Human Serotonin Ion Channel Functional Cell Based Agonist Calcium Flux LeadHunter Assay. (n.d.). FR.

- 5-HT3 Receptors. (n.d.). PubMed Central.

- A Systematic Review and Meta-Analysis of Intravenous this compound in the Prevention of Chemotherapy-Induced Nausea and Vomiting in Adults. (n.d.). PubMed Central.

- Additional binding mechanism of this compound to the 5-HT3 receptor versus first generation 5-HT3 receptor antagonists. (2007).

Sources

- 1. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C19H24N2O | CID 6337614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound as an anti-emetic and anti-nausea agent in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A narrative review of tropisetron and this compound for the control of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Systematic Review and Meta-Analysis of Intravenous this compound in the Prevention of Chemotherapy-Induced Nausea and Vomiting in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Exploring a potential this compound allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prolonged inhibition of 5-HT₃ receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. minicule.com [minicule.com]

- 12. This compound exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. researchgate.net [researchgate.net]

- 15. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide on Palonosetron's Binding Affinity and Receptor Kinetics

This guide provides a comprehensive technical overview of Palonosetron's interaction with the 5-HT3 receptor, designed for researchers, scientists, and professionals in drug development. We will delve into the nuances of its binding affinity, receptor kinetics, and the underlying molecular mechanisms that distinguish it from other 5-HT3 receptor antagonists.

Introduction: The Significance of this compound's Unique Receptor Interaction

This compound is a second-generation 5-HT3 receptor antagonist widely used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1] Its clinical efficacy, particularly in delayed CINV, is attributed to its unique molecular interactions with the 5-HT3 receptor.[2] Unlike first-generation antagonists, this compound exhibits distinct binding properties and prolonged receptor inhibition that are not solely explained by its high binding affinity and long plasma half-life.[2][3] This guide will explore the molecular details that underpin this compound's superior clinical profile.

The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily, composed of five subunits arranged around a central ion-conducting pore.[4][5] Activation of these receptors by serotonin (5-hydroxytryptamine or 5-HT) leads to a rapid influx of cations, primarily Na+ and K+, and in some cases Ca2+, resulting in neuronal depolarization.[4] This signaling is pivotal in the emetic reflex, making the 5-HT3 receptor a key target for antiemetic drugs.[3]

Section 1: Unraveling the High Binding Affinity of this compound

A hallmark of this compound is its exceptionally high binding affinity for the 5-HT3 receptor, which is at least 30-fold higher than other 5-HT3 receptor antagonists.[3][6] This high affinity is quantified by its low equilibrium dissociation constant (Kd) and inhibitory constant (Ki).

Quantitative Analysis of Binding Affinity

Radioligand binding studies have been instrumental in determining the binding affinity of this compound. These assays typically involve competing a radiolabeled ligand with unlabeled this compound for binding to receptors expressed in cell lines like HEK293.[7] The resulting data allows for the calculation of the Ki value, a measure of the antagonist's binding affinity.

| Parameter | Value | Receptor Subtype | Reference |

| Ki | 0.17 nM | 5-HT3 | [8] |

| pKi | 10.5 | 5-HT3 | [1] |

| Kd | 0.34 nM | 5-HT3A | [7] |

| Kd | 0.15 nM | 5-HT3AB | [7] |

| IC50 | 0.24 nM | 5-HT3A | [7] |

| IC50 | 0.18 nM | 5-HT3AB | [7] |

Table 1: this compound Binding Affinity Data. This table summarizes key binding parameters for this compound at different 5-HT3 receptor subtypes.

The causality behind these experimental choices lies in the need for a robust and reproducible method to quantify ligand-receptor interactions. Radioligand binding assays, when conducted under equilibrium conditions, provide a direct measure of affinity.[9][10] The use of HEK293 cells expressing specific receptor subtypes (5-HT3A and 5-HT3AB) allows for a detailed characterization of this compound's interaction with the physiologically relevant receptor isoforms.[7]

The Molecular Basis of High-Affinity Binding

The high affinity of this compound is attributed to its unique, rigid tricyclic ring structure which allows it to fit tightly into the receptor's binding pocket, acting as an effective wedge.[11] This conformationally restricted structure is a result of cyclization of the amide group with the aromatic structure, enhancing its stability and affinity compared to other 5-HT3 receptor antagonists.[11]

Key amino acid residues within the 5-HT3 receptor binding site are crucial for this interaction. Mutagenesis studies have identified W183 and Y153 as being particularly important for this compound binding, involving a cation-π interaction and hydrogen bonds.[11]

Section 2: The Intricacies of Receptor Kinetics and Allosteric Interactions

Beyond its high affinity, the prolonged duration of action of this compound is a direct consequence of its unique receptor kinetics and allosteric binding properties.

Slow Dissociation and Prolonged Receptor Occupancy

Kinetic studies have revealed that this compound exhibits slow association and even slower dissociation from the 5-HT3 receptor.[7][12] This slow dissociation is ligand-dependent, with agonists inducing a slower dissociation rate than antagonists.[7] The half-life (t1/2) for agonist-induced dissociation is greater than 10 hours, which could partly explain the long duration of this compound's effects in vivo.[7] Remarkably, a significant proportion of binding sites remain occupied by this compound for at least 4 days.[12]

| Receptor Subtype | Association Rate | Dissociation Rate | Key Finding | Reference |

| 5-HT3A | Slower | Slower | Ligand-dependent dissociation | [7] |

| 5-HT3AB | Slightly Faster | Slightly Faster | Antagonists cause more rapid dissociation than agonists | [7][13] |

Table 2: this compound Receptor Kinetics. This table highlights the key kinetic parameters of this compound's interaction with 5-HT3 receptor subtypes.

Allosteric Binding and Positive Cooperativity

A key differentiator for this compound is its allosteric interaction with the 5-HT3 receptor.[2][6] Unlike competitive antagonists such as ondansetron and granisetron, which bind to the same site as the endogenous ligand serotonin, this compound binds to a distinct, allosteric site.[2][14] This allosteric binding exhibits positive cooperativity, meaning that the binding of one this compound molecule to the receptor can enhance the binding of subsequent molecules.[2]

This allosteric mechanism has profound functional consequences. This compound acts as an allosteric modifier that can accelerate the dissociation rate of other antagonists like granisetron and ondansetron from the receptor.[2] Furthermore, this allosteric interaction may induce conformational changes in the receptor, potentially amplifying its inhibitory effect.[14]

The following diagram illustrates the proposed allosteric binding mechanism of this compound in contrast to competitive antagonists.

Figure 1: Competitive vs. Allosteric Antagonism. This diagram illustrates the distinct binding mechanisms of first-generation 5-HT3 antagonists and this compound.

Section 3: Functional Consequences and Signaling Pathways

The unique binding characteristics of this compound translate into persistent functional effects that extend beyond its physical presence at the cell surface.[2]

Persistent Inhibition of Receptor Function

Experiments have shown that even after this compound is washed away from cells expressing 5-HT3 receptors, a substantial inhibition of calcium-ion influx is still observed.[2] This is in stark contrast to cells previously incubated with granisetron or ondansetron, which show a return to normal function.[2] This persistent inhibition suggests that this compound triggers long-lasting changes in the receptor's functional state.

Modulation of Downstream Signaling

The primary function of the 5-HT3 receptor is to mediate rapid, excitatory neurotransmission through cation influx.[4] By potently and persistently inhibiting this channel, this compound effectively blocks the downstream signaling cascade initiated by serotonin. This is particularly relevant in the context of CINV, where serotonin released from enterochromaffin cells in the gut activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex.[3]

Figure 2: 5-HT3 Receptor Signaling Pathway and Inhibition. This diagram shows the normal signaling cascade and how this compound interrupts it.

Recent studies have also suggested that this compound may have effects beyond its primary role as a 5-HT3 antagonist, including inducing G1 cell cycle arrest and autophagy in cancer cells, hinting at potential anti-tumor properties.[15]

Section 4: Experimental Protocols for Characterizing Receptor Binding

The determination of binding affinity and kinetics relies on well-established in vitro assays. A standard protocol for a competitive radioligand binding assay is outlined below.

Step-by-Step Radioligand Binding Assay Protocol

This protocol is a generalized workflow for determining the Ki of a test compound (e.g., this compound) for the 5-HT3 receptor using a filtration binding assay.

-

Preparation of Cell Membranes:

-

Culture HEK293 cells stably expressing the human 5-HT3 receptor.

-

Harvest cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.[16]

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]granisetron), and varying concentrations of the unlabeled test compound (this compound).

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known 5-HT3 antagonist).

-

-

Incubation:

-

Filtration and Washing:

-

Quantification:

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

-

Figure 3: Radioligand Binding Assay Workflow. This diagram outlines the key steps in determining the binding affinity of this compound.

Conclusion

The superior clinical efficacy of this compound is deeply rooted in its unique molecular interactions with the 5-HT3 receptor. Its high binding affinity, slow dissociation kinetics, and, most notably, its allosteric binding mechanism collectively contribute to a prolonged and potent inhibition of receptor function. This in-depth understanding of this compound's binding profile provides a strong rationale for its clinical advantages and serves as a valuable case study for the development of future receptor-targeted therapeutics.

References

-

ResearchGate. (n.d.). 5HT 3 receptor antagonists' binding affinity and plasma half-life a. Retrieved from [Link]

-

ResearchGate. (n.d.). 5HT 3 receptor antagonists' binding affinity and plasma half-life a. Retrieved from [Link]

-

Lummis, S. C. R., & Thompson, A. J. (2013). Agonists and antagonists induce different this compound dissociation rates in 5-HT₃A and 5-HT₃AB receptors. Neuropharmacology, 73, 241–246. Retrieved from [Link]

-

Rojas, C., Stathis, M., Thomas, A. G., Massuda, E. B., Alt, J., Zhang, J., Rubenstein, E. B., Sebastiani, S., & Cantoreggi, S. (2008). This compound exhibits unique molecular interactions with the 5-HT3 receptor. Anesthesia and Analgesia, 107(2), 469–478. Retrieved from [Link]

-

Maksay, G., & Bikádi, Z. (2011). Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization. European Journal of Pharmacology, 670(1), 78–84. Retrieved from [Link]

-

Bas, C., et al. (2020). The binding of this compound and other antiemetic drugs to the serotonin 5-HT3 receptor. Communications Biology, 3(1), 79. Retrieved from [Link]

-

Thompson, A. J., & Lummis, S. C. R. (2013). Exploring a potential this compound allosteric binding site in the 5-HT3 receptor. British Journal of Pharmacology, 170(4), 813–823. Retrieved from [Link]

-

ResearchGate. (n.d.). Agonists and antagonists induce different this compound dissociation rates in 5-HT3A and 5-HT3AB receptors. Retrieved from [Link]

-

Kim, H. J., et al. (2023). This compound, a 5-HT3 Receptor Antagonist, Induces G1 Cell Cycle Arrest and Autophagy in Gastric Cancer Cells. International Journal of Molecular Sciences, 24(23), 16933. Retrieved from [Link]

-

Kesters, D., Thompson, A. J., Brams, M., van Elk, R., Spurny, R., Ulens, C., Smit, A. B., Lummis, S. C. R., & Sixma, T. K. (2016). This compound–5-HT3 Receptor Interactions As Shown by a Binding Protein Cocrystal Structure. ACS Chemical Neuroscience, 7(10), 1436–1443. Retrieved from [Link]

-

Thompson, A. J., & Lummis, S. C. R. (2007). 5-HT3 Receptors. Current Pharmaceutical Design, 13(23), 2369–2382. Retrieved from [Link]

-

Rojas, C., et al. (2007). Additional binding mechanism of this compound to the 5-HT3 receptor versus first generation 5-HT3 receptor antagonists. Journal of Clinical Oncology, 25(18_suppl), 9118–9118. Retrieved from [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2007). CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro receptor binding assays. Retrieved from [Link]

-

Eurofins DiscoverX. (n.d.). 5-HT3a Human Serotonin Ion Channel Functional Cell Based Agonist Calcium Flux LeadHunter Assay - FR. Retrieved from [Link]

-

Ye, Q., et al. (2019). A narrative review of tropisetron and this compound for the control of chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine, 8(5), 643–652. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-HT3 receptor. Retrieved from [Link]

-

Cooper, M. A. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 1, Unit 1.1. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound hydrochloride? Retrieved from [Link]

-

ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]

-

van Kleef, E. S., et al. (2012). The serotonin 5-HT3 receptor: a novel neurodevelopmental target. Frontiers in Cellular Neuroscience, 6, 43. Retrieved from [Link]

-

Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2758. Retrieved from [Link]

-

Eisensamer, B., et al. (2005). Role of 5-HT3 Receptors in the Antidepressant Response. International Journal of Molecular Sciences, 6(12), 321–351. Retrieved from [Link]

-

Patsnap Synapse. (2024). What are 5-HT3 receptor agonists and how do they work? Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Eisenberg, P., et al. (2004). Efficacy, safety and pharmacokinetics of this compound in patients receiving highly emetogenic cisplatin-based chemotherapy: a dose-ranging clinical study. Annals of Oncology, 15(2), 330–337. Retrieved from [Link]

-

Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9. Retrieved from [Link]

-

Lummis, S. C. R. (2012). The 5-HT3 receptor - the relationship between structure and function. Therapeutic Advances in Psychopharmacology, 2(5), 195–206. Retrieved from [Link]

-

Lee, H. J., & Kim, J. H. (2018). Natural Negative Allosteric Modulators of 5-HT3 Receptors. Molecules, 23(10), 2645. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2014). Clinical Pharmacology Review. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-HT3 antagonist. Retrieved from [Link]

Sources

- 1. Exploring a potential this compound allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Agonists and antagonists induce different this compound dissociation rates in 5-HT₃A and 5-HT₃AB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 5-HT Receptor | TargetMol [targetmol.com]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ascopubs.org [ascopubs.org]

- 15. mdpi.com [mdpi.com]

- 16. giffordbioscience.com [giffordbioscience.com]

Technical Guide: Palonosetron Pharmacodynamics in Preclinical Models

This guide synthesizes the pharmacodynamic distinctiveness of Palonosetron, moving beyond standard receptor occupancy theories to explore its allosteric mechanisms and signaling crosstalk.

Executive Summary: The "Allosteric Advantage"

This compound is a second-generation 5-HT

This distinct mechanism triggers a conformational change in the 5-HT

Molecular Pharmacodynamics (In Vitro)

Binding Kinetics and Allostery

Standard competitive antagonists bind and dissociate rapidly. This compound, however, exhibits a "pseudo-irreversible" binding mode.

-

High Affinity: this compound binds to the 5-HT

receptor with a -

Positive Cooperativity: Hill slope analysis reveals a coefficient of ~1.4 for this compound (indicating cooperativity), compared to ~1.0 for first-generation antagonists.

-

Mechanism: It binds to an allosteric site distinct from the serotonin orthosteric site, locking the receptor in a closed state.

Comparative Binding Data:

| Parameter | This compound | Granisetron | Ondansetron |

| Receptor Affinity ( | 10.4 ± 0.2 | 8.9 ± 0.3 | 8.5 ± 0.2 |

| Binding Mode | Allosteric / Cooperative | Competitive | Competitive |

| Receptor Internalization | High | Negligible | Negligible |

| Functional Inhibition ( | > 4 Days | Hours | Hours |

Receptor Internalization & Trafficking

A critical differentiator is the drug's ability to alter receptor trafficking. While first-generation antagonists block the channel temporarily, this compound induces receptor internalization (endocytosis) or creates a long-lived non-functional state at the surface.[1][4][5][6]

Mechanistic Insight: In HEK293 and NG108-15 cells, this compound exposure leads to a reduction in surface 5-HT

receptors that persists even after the drug is washed out. This prevents the "resensitization" of the emetic reflex, explaining the drug's prolonged duration of action (half-life ~40h) compared to the short plasma half-life of competitors.

Visualization: Allosteric Locking & Internalization

Caption: this compound induces a stable conformational change leading to receptor internalization, effectively removing the target from the cell surface and preventing resensitization.

Cellular Signaling & Crosstalk (The NK1 Link)

A major paradox in antiemetic research was this compound's efficacy in delayed CINV (Chemotherapy-Induced Nausea and Vomiting), a phase typically driven by Substance P (NK1 receptors), despite this compound having no affinity for NK1 receptors.[5][7]

The NG108-15 Crosstalk Model

Research using NG108-15 cells (which express both 5-HT

-

Synergy: Activation of 5-HT

receptors primes the cell, significantly potentiating the calcium release triggered by Substance P (NK1 activation). -

Inhibition: this compound—but not ondansetron—blocks this specific crosstalk. By permanently downregulating 5-HT

signaling, it prevents the "priming" of the NK1 pathway.

Visualization: 5-HT3 / NK1 Signaling Crosstalk

Caption: this compound inhibits the 5-HT3-mediated calcium influx that otherwise potentiates (primes) the NK1/Substance P signaling pathway, explaining efficacy in delayed emesis.

In Vivo Efficacy Protocol: The Ferret Model

The ferret (Mustela putorius furo) is the gold standard for preclinical CINV evaluation because, unlike rodents, ferrets possess a vomiting reflex physiologically similar to humans.

Protocol: Cisplatin-Induced Biphasic Emesis

This protocol validates efficacy in both Acute (0-24h) and Delayed (24-72h) phases.

Materials:

-

Subject: Adult male castrated ferrets (1.0–1.5 kg).

-

Emetogen: Cisplatin (Sigma-Aldrich), dissolved in saline (0.9%), heated to 40°C.

-

Test Article: this compound HCl (0.01 – 0.1 mg/kg).

Step-by-Step Methodology:

-

Acclimation (Day -3 to 0):

-

House ferrets individually in controlled environments (22°C, 12h light/dark cycle).

-

Provide standard diet and water ad libitum.

-

Critical: Habituate animals to handling to minimize stress-induced confounding variables.

-

-

Surgical Implantation (Optional but Recommended):

-

For precise pharmacokinetic (PK) correlation, implant jugular vein catheters under isoflurane anesthesia 7 days prior to dosing.

-

-

Dosing (Day 0, T= -30 min):

-

Administer this compound (IV or IP) 30 minutes prior to emetogen challenge.

-

Control Group: Saline vehicle.

-

-

Emetogen Challenge (Day 0, T=0):

-

Administer Cisplatin 5 mg/kg (single intraperitoneal injection).[8]

-

Note: This dose reliably induces a biphasic response without excessive mortality.

-

-

Observation Period (0 – 72 Hours):

-

Acute Phase (0-24h): Continuous video monitoring. Count "Retching" (rhythmic abdominal contraction) and "Vomiting" (expulsion of gastric content).

-

Delayed Phase (24-72h): Continue monitoring. This phase is critical for distinguishing this compound from first-gen antagonists.

-

-

Data Analysis:

-

Calculate Total Emetic Episodes (Retch + Vomit).

-

Compare Latency to first emetic event.[9]

-

Statistical test: Kruskal-Wallis followed by Dunn’s post-test (non-parametric data).

-

Visualization: Experimental Timeline

Caption: Timeline for the Cisplatin-induced emesis model in ferrets, covering both acute and delayed observation windows.

References

-

Rojas, C., et al. (2008). "this compound exhibits unique molecular interactions with the 5-HT3 receptor."[4][5] Anesthesia & Analgesia.

- Key Finding: Established the allosteric binding and positive cooper

-

Rojas, C., et al. (2010). "this compound triggers 5-HT3 receptor internalization and causes prolonged inhibition of receptor function."[4][5] European Journal of Pharmacology.

-

Key Finding: Demonstrated receptor internalization as a cause for persistent efficacy.[4]

-

-

Rojas, C., & Slusher, B. S. (2012). "Pharmacological mechanisms of 5-HT3 and tachykinin NK1 receptor antagonism to prevent chemotherapy-induced nausea and vomiting." European Journal of Pharmacology.

- Key Finding: Detailed the NG108-15 crosstalk mechanism between 5-HT3 and NK1.

-

Rudd, J. A., et al. (1994). "The profile of action of cisplatin in the ferret."[10][11] European Journal of Pharmacology.

- Key Finding: Established the ferret cisplatin model parameters (5-10 mg/kg) for biphasic emesis.

-

Grunberg, S. M., & Koeller, J. M. (2003). "this compound: A unique 5-HT3-receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting."[12] Expert Opinion on Pharmacotherapy.

-

Key Finding: Review of translational efficacy data.[4]

-

Sources

- 1. Comparison of this compound and ondansetron to prevent postoperative nausea and vomiting in women using intravenous patient-controlled analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Antiemetic 5-HT3 Receptor Antagonist this compound Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of substance P-mediated responses in NG108-15 cells by netupitant and this compound exhibit synergistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Profile of Antiemetic Activity of Netupitant Alone or in Combination with this compound and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]

- 11. Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound as an anti-emetic and anti-nausea agent in oncology - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Palonosetron Allosteric Binding and Positive Cooperativity

Executive Technical Summary

Palonosetron distinguishes itself from first-generation 5-HT

This guide dissects the molecular causality between this compound’s unique binding mode—characterized by a rigid tricyclic core and specific interactions with Tryptophan 183—and its clinical profile of delayed-phase efficacy. We analyze the divergent data regarding receptor internalization versus pseudo-irreversible surface binding, providing a comprehensive model of its persistent inhibitory effects.

Molecular Mechanism of Action

The Allosteric-Orthosteric Paradox

Classically, 5-HT

-

First-Generation (Ondansetron/Granisetron): Follow simple bimolecular kinetics.[1] Binding is reversible, competitive, and non-cooperative (Hill coefficient

). -

This compound: Binds the orthosteric site but induces a conformational change in the receptor that increases the affinity for subsequent ligand binding. This manifests as positive cooperativity (

).

Although this compound binds to the orthosteric pocket, its interaction triggers a high-affinity state often associated with allosteric modulators. This "induced fit" locks the receptor in a closed conformation for extended periods.

Structural Determinants (Cryo-EM & X-Ray Insights)

Structural studies utilizing Acetylcholine Binding Protein (AChBP) chimeras and Cryo-EM of the 5-HT

-

Wedge Geometry: this compound’s rigid fused tricyclic ring system acts as a molecular wedge, penetrating deeper into the binding pocket than the flexible carbazole of ondansetron.

-

Cation-

Interaction: The protonated amine of this compound forms a critical cation- -

Hydrophobic Enclosure: The drug is enclosed by Tyr153, which forms a hydrogen bond, stabilizing the "closed" loop C conformation.

Cooperative Binding Dynamics (Diagram)

Figure 1: Positive Cooperativity Model. Initial binding triggers a conformational shift, enhancing the affinity of remaining sites, distinct from the 1:1 competition of older antagonists.

Comparative Binding Kinetics

The clinical superiority of this compound in the delayed phase (24–120h) is driven by its kinetic profile, specifically the dissociation rate (

Table 1: Kinetic and Thermodynamic Parameters of 5-HT

| Parameter | Ondansetron | Granisetron | This compound | Significance |

| Binding Affinity ( | ~8.5 | ~8.9 | 10.4 - 10.5 | 100x higher affinity drives potency. |

| Hill Coefficient ( | 1.0 (Non-cooperative) | 1.0 (Non-cooperative) | 1.4 - 1.6 (Positive Cooperativity) | Indicates multi-site allosteric interaction. |

| Dissociation Half-life | ~15 - 30 mins | ~1 - 2 hours | > 40 hours | Explains "pseudo-irreversible" inhibition. |

| Receptor Interaction | Competitive | Competitive | Mixed/Allosteric | Drives persistent efficacy. |

Data aggregated from Rojas et al. (2008) and Lummis et al. (2012).

The "Persistent Inhibition" Mechanism

A critical scientific debate exists regarding how this compound maintains inhibition for days. Two primary models are currently discussed in literature.[3]

Model A: Receptor Internalization (Rojas Hypothesis)

Early studies (Rojas et al., 2010) suggested that this compound binding triggers the endocytosis of the 5-HT

Model B: Pseudo-Irreversible Surface Binding (Lummis/Dundee Model)

Later kinetic studies (Lummis et al., 2012) argue that the "internalization" was an artifact of the extremely slow dissociation rate. In this model, the receptor remains on the surface but the drug simply does not leave the binding pocket ("pseudo-irreversible"), effectively permanently silencing the channel during the relevant clinical timeframe.

Synthesis: Regardless of the specific trafficking mechanism, the functional outcome is identical: long-term silencing of 5-HT

Figure 2: Dual-Hypothesis Pathway. Contrasting receptor internalization vs. pseudo-irreversible surface binding. Both pathways result in the same functional endpoint: prolonged inhibition.

Experimental Protocols for Validation

To validate these mechanisms in a research setting, the following protocols are recommended. These are designed to be self-validating with internal controls.

Radioligand Binding Assay (Saturation & Competition)

Objective: Determine

Materials:

-

HEK-293 cells stably expressing human 5-HT

A receptor. -

Radioligand: [

H]-Palonosetron (Specific Activity ~80 Ci/mmol). -

Competitors: Unlabeled Ondansetron, Granisetron.

Protocol:

-

Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

-

Saturation Isotherm: Incubate membranes (50 µg protein) with increasing concentrations of [

H]-Palonosetron (0.01 nM to 10 nM).-

Non-specific binding control: Add 10 µM unlabeled ondansetron to parallel tubes.

-

-

Equilibrium: Incubate for 2 hours at 25°C. Note: this compound requires longer equilibration than ondansetron due to slow association/dissociation.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

-

Analysis: Count radioactivity. Plot Bound vs. Free. Use non-linear regression (One-site vs. Two-site models).

-

Validation Check: If

is significantly > 1.0, positive cooperativity is confirmed.[2]

-

Functional Calcium Influx Assay (FLIPR)

Objective: Assess persistent inhibition (washout resistance).

Protocol:

-

Loading: Load 5-HT

-HEK cells with Fluo-4 AM calcium dye for 45 min. -

Pre-treatment: Incubate cells with

concentrations of this compound, Ondansetron, or Vehicle for 1 hour. -

Washout:

-

Group A (No Wash): Assay immediately.

-

Group B (Wash): Wash cells 3x with buffer; incubate in antagonist-free buffer for 24 hours.

-

-

Stimulation: Inject 5-HT (1 µM) and record fluorescence.

-

Result Interpretation:

References

-

Rojas, C., Stathis, M., Thomas, A. G., et al. (2008). "this compound exhibits unique molecular interactions with the 5-HT3 receptor."[2][5][6][7][8] Anesthesia & Analgesia. Link

-

Rojas, C., Thomas, A. G., Alt, J., et al. (2010).[1] "this compound triggers 5-HT3 receptor internalization and causes prolonged inhibition of receptor function."[1][5][9][10] European Journal of Pharmacology. Link

-

Lummis, S. C., Thompson, A. J. (2013). "Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization." PLoS One. Link

-

Wong, E. H., Clark, R., Leung, E., et al. (1995). "The interaction of RS 25259-197, a potent and selective antagonist, with 5-HT3 receptors, in vitro." British Journal of Pharmacology. Link

-

Price, K. L., et al. (2016). "this compound–5-HT3 Receptor Interactions As Shown by a Binding Protein Cocrystal Structure." ACS Chemical Neuroscience. Link

Sources

- 1. This compound triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Comparative Study of this compound with Ondansetron for Prophylaxis of Postoperative Nausea and Vomiting (PONV) Following Laparoscopic Gynaecological Surgeries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Unique molecular interactions of Palonosetron with the 5-HT3 receptor

An In-Depth Technical Guide: Unique Molecular Interactions of Palonosetron with the 5-HT3 Receptor

Introduction: Beyond Competitive Antagonism

The serotonin 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel, is a cornerstone target in pharmacology, primarily known for its role in mediating nausea and vomiting.[1][2] Activation of these receptors in the central and peripheral nervous systems triggers neuronal depolarization and excitation.[1][3] The development of first-generation 5-HT3 receptor antagonists such as ondansetron and granisetron was a landmark in managing chemotherapy-induced nausea and vomiting (CINV).[4][5] These agents act as competitive antagonists, directly competing with serotonin for the same binding site.

However, their clinical efficacy, particularly in delayed CINV, is not absolute. This led to the development of second-generation antagonists, among which this compound has demonstrated superior clinical benefit in preventing both acute and delayed CINV.[4][5][6] this compound's enhanced efficacy is not solely explained by its higher binding affinity or longer plasma half-life (approximately 40 hours compared to 4-7 hours for first-generation agents).[7][8] Its distinction lies in a fundamentally different and more complex mode of interaction with the 5-HT3 receptor at the molecular level.[9][10] This guide elucidates these unique molecular interactions, providing a mechanistic rationale for this compound's distinct clinical profile.

The Unique Pharmacological Signature of this compound

This compound's interaction with the 5-HT3 receptor is distinguished by three core features that set it apart from first-generation antagonists: allosteric binding, positive cooperativity, and pseudo-irreversible inhibition.

Allosteric Binding and Positive Cooperativity

Unlike ondansetron and granisetron, which exhibit simple, bimolecular competitive binding, this compound engages the 5-HT3 receptor through a more complex mechanism involving allosteric interactions and positive cooperativity.[9][11][12]

-

Competitive Antagonists (Ondansetron, Granisetron): These molecules bind to the same site as the endogenous ligand (serotonin). Their binding is mutually exclusive with the agonist. This relationship is characterized by linear Scatchard plots and Hill coefficients of approximately 1.0.[9]

-

This compound : Binding studies reveal that this compound exhibits both competitive and allosteric interactions.[11][12] This is evidenced by curvilinear Scatchard plots and Hill coefficients greater than 1.0, which suggests positive cooperativity—meaning the binding of one this compound molecule to a site on the pentameric receptor complex enhances the affinity for subsequent this compound molecules.[9] This allosteric nature means this compound can bind to a site topographically distinct from the serotonin binding site, inducing a conformational change in the receptor that inhibits its function.[6][11]

Prolonged Receptor Inhibition and Pseudo-Irreversible Kinetics

A key clinical advantage of this compound is its long duration of action. This is a direct consequence of its unique binding kinetics. While first-generation antagonists dissociate from the receptor relatively quickly, this compound exhibits very slow dissociation kinetics, leading to a prolonged, pseudo-irreversible inhibition of receptor function.[13]

Experiments have shown that even after the drug is washed out, cells previously exposed to this compound remain significantly inhibited from responding to serotonin, a functional effect not observed with ondansetron or granisetron.[9] This prolonged activity is not due to enhanced receptor internalization but rather to the drug's tenacious binding at the cell surface.[13] This persistent antagonism ensures that the receptor remains blocked for an extended period, providing coverage against delayed CINV.

Structural Basis of High-Affinity Interaction

The unique binding properties of this compound are rooted in its distinct molecular structure and how it "wedges" itself into the receptor's binding pocket.[14][15] Crystallography and mutagenesis studies have identified the key molecular determinants for this high-affinity interaction.

-

Rigid Tricyclic Structure : this compound's rigid ring structure allows it to fit snugly into the binding pocket, adopting a different pose than granisetron.[14][15]

-

Key Amino Acid Interactions : The interaction is stabilized by specific bonds with key residues in the binding site. Of particular importance are:

These interactions anchor this compound firmly within the binding site, contributing to its high affinity and slow dissociation rate.

| Parameter | This compound | Ondansetron | Granisetron |

| Binding Affinity (pKi) | ~10.5[6] | ~8.0 - 9.0[6] | ~8.0 - 9.0[6] |

| Plasma Half-Life | ~40 hours[7][8] | ~5.7 hours | ~4-6 hours[8] |

| Binding Mechanism | Allosteric & Positive Cooperativity[9][11] | Competitive[9][11] | Competitive[9][11] |

| Hill Coefficient | > 1.0[9] | ~ 1.0[9] | ~ 1.0[9] |

| Receptor Inhibition | Prolonged / Pseudo-irreversible[13] | Reversible | Reversible |

| Receptor Internalization | Triggers Internalization[16] | Minimal to no effect[16] | Minimal to no effect[16] |

Table 1: Comparative Pharmacological Properties of 5-HT3 Receptor Antagonists.

Functional Consequences of Unique Molecular Interactions

The distinct binding mechanism of this compound translates into unique functional outcomes at the cellular level, primarily prolonged functional inhibition and receptor internalization.

Triggering of 5-HT3 Receptor Internalization

Several independent lines of evidence show that this compound, unlike first-generation antagonists, uniquely triggers the internalization of the 5-HT3 receptor.[16] Studies have demonstrated that after incubation, radiolabeled this compound remains associated with whole cells but not with isolated cell membranes, and this binding is resistant to treatments that would strip surface-bound proteins.[16] This suggests the receptor-ligand complex is sequestered inside the cell. This internalization provides an additional mechanism for its long-lasting effect, as it reduces the number of available receptors on the cell surface.

Downstream Signaling Modulation

Emerging research suggests that this compound's interaction with the 5-HT3 receptor may also influence downstream intracellular signaling pathways. In gastric cancer cells, this compound has been shown to induce G1 cell cycle arrest and autophagy through the activation of the GSK3β pathway.[17] While the direct translation of these findings from cancer models to neuronal signaling requires further investigation, it points towards a drug-specific signaling bias that extends beyond simple channel blockade.

Key Experimental Methodologies

Elucidating the complex pharmacology of this compound requires a suite of robust in-vitro assays. The following protocols provide a framework for investigating the key molecular interactions.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) and cooperativity (Hill coefficient) of this compound in comparison to other antagonists.

Rationale: This assay quantifies the interaction between a ligand and a receptor. By using a radiolabeled ligand and competing it with an unlabeled compound (the "cold" ligand), one can determine the affinity of the unlabeled compound. Scatchard and Hill plot analyses of the resulting data can reveal the nature of the binding (competitive vs. allosteric, cooperative vs. non-cooperative).

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the 5-HT3 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in an appropriate assay buffer and determine protein concentration (e.g., using a BCA assay).

-

-

Binding Incubation:

-

In a 96-well plate, combine in each well:

-

Receptor membranes (e.g., 10-50 µg protein).

-

Radioligand (e.g., [3H]granisetron) at a concentration near its Kd.

-

Increasing concentrations of the unlabeled competitor (e.g., this compound, ondansetron).

-

Assay buffer to reach a final volume (e.g., 250 µL).

-

-

Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a non-labeled ligand, e.g., 10 µM serotonin).

-

Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Quickly wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot specific binding against the log concentration of the competitor to generate a competition curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Perform Scatchard or Hill plot transformations of saturation binding data to assess cooperativity.

-

Protocol 2: Calcium Influx Assay for Functional Inhibition

Objective: To measure the functional inhibition of the 5-HT3 receptor ion channel activity.

Rationale: The 5-HT3 receptor is a cation channel; its activation leads to an influx of ions, including Ca2+, into the cell. By loading cells with a calcium-sensitive fluorescent dye, the change in intracellular calcium upon receptor activation can be measured. An antagonist's potency can be determined by its ability to block this agonist-induced calcium influx.

Methodology:

-

Cell Culture and Plating:

-

Culture cells stably or transiently expressing the 5-HT3 receptor (e.g., HEK293 cells) in appropriate media.

-

Plate the cells into a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the salt solution for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Antagonist Incubation:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the antagonist (this compound, ondansetron) to the wells and pre-incubate for a set period.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Establish a baseline fluorescence reading.

-

Inject a solution of a 5-HT3 receptor agonist (e.g., serotonin or m-CPBG) to stimulate the receptor.

-

Immediately begin recording the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Quantify the peak fluorescence response for each well.

-

Plot the response as a percentage of the control (agonist only) against the log concentration of the antagonist to determine the IC50 for functional inhibition.

-

Conclusion and Future Directions

This compound is not merely a higher-affinity, longer-lasting version of first-generation 5-HT3 receptor antagonists; it is a pharmacologically distinct entity. Its unique molecular interactions—characterized by allosteric binding, positive cooperativity, and pseudo-irreversible kinetics—provide a compelling scientific rationale for its superior clinical performance, particularly in the challenging context of delayed CINV.[4][9] The ability of this compound to induce prolonged functional inhibition and trigger receptor internalization represents a paradigm shift from simple competitive antagonism.[13][16]

Future research should continue to explore these unique properties. High-resolution structural studies of this compound bound to the full pentameric 5-HT3 receptor could further delineate the allosteric binding site and the conformational changes it induces. Investigating the downstream signaling consequences in relevant neuronal models could uncover new facets of its mechanism and potentially open avenues for novel therapeutic applications. Understanding these intricate molecular details is paramount for the rational design of the next generation of even more effective receptor-modulating therapeutics.

References

-

Eisenberg, P., et al. (2004). This compound: a unique 5-HT3 receptor antagonist indicated for the prevention of acute and delayed chemotherapy-induced nausea and vomiting. PubMed. Available at: [Link]

-

Machu, T.K., et al. (2014). Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization. PMC. Available at: [Link]

-

Rojas, C., et al. (2008). This compound exhibits unique molecular interactions with the 5-HT3 receptor. PubMed. Available at: [Link]

-

Stathis, M., et al. (2007). Additional binding mechanism of this compound to the 5-HT3 receptor versus first generation 5-HT3 receptor antagonists. ASCO Publications. Available at: [Link]

-

Brady, A.W., et al. (2016). This compound–5-HT3 Receptor Interactions As Shown by a Binding Protein Cocrystal Structure. ACS Publications. Available at: [Link]

-

Rojas, C., et al. (2007). Additional binding mechanism of this compound to the 5-HT 3 receptor versus first generation 5-HT 3 receptor antagonists. ResearchGate. Available at: [Link]

-

Rojas, C., et al. (2010). This compound triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function. ResearchGate. Available at: [Link]

-

Yang, C., et al. (2013). Comparative efficacy and safety of this compound with the first 5-HT3 receptor antagonists for the chemotherapy-induced nausea and vomiting: a meta-analysis. NCBI. Available at: [Link]

-

Kim, D., et al. (2024). This compound, a 5-HT3 Receptor Antagonist, Induces G1 Cell Cycle Arrest and Autophagy in Gastric Cancer Cells. MDPI. Available at: [Link]

-

Lummis, S.C.R., et al. (2011). Exploring a potential this compound allosteric binding site in the 5-HT3 receptor. PMC. Available at: [Link]

-

Smith, H.S. (2012). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Annals of Palliative Medicine. Available at: [Link]

-

Singh, P., et al. (2023). Antiemetics, Selective 5-HT3 Antagonists. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Rojas, C., et al. (2008). This compound Exhibits Unique Molecular Interactions with the 5-HT3 Receptor. Anesthesia & Analgesia. Available at: [Link]

-

Brady, A.W., et al. (2016). This compound-5-HT3 Receptor Interactions As Shown by a Binding Protein Cocrystal Structure. PubMed. Available at: [Link]

-

Reeves, D.C., & Lummis, S.C.R. (2007). The 5-HT3 receptor - the relationship between structure and function. PMC. Available at: [Link]

-

Sun, S., et al. (2012). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Available at: [Link]

-

Sykes, D.A., et al. (2022). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PMC - NIH. Available at: [Link]

-

Latek, D., et al. (2022). Computational and experimental approaches to probe GPCR activation and signaling. ScienceDirect. Available at: [Link]

-

Wikipedia contributors. (2023). 5-HT3 receptor. Wikipedia. Available at: [Link]

-

Wu, Z., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]

-

Nayak, S.K., et al. (2016). Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning. PMC - PubMed Central. Available at: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Szafran, K., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols - NIH. Available at: [Link]

-

Patsnap. (2024). What are 5-HT3 receptor agonists and how do they work?. Patsnap Synapse. Available at: [Link]

-

Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Creative Bioarray. Available at: [Link]

-

Faure, C., et al. (2016). 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity. American Physiological Society Journal. Available at: [Link]

-

Zhang, L.L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

-

University of Bristol. (n.d.). Patch-clamp-protocol-final.pdf. University of Bristol. Available at: [Link]

-

Lummis, S.C.R. (2012). 5-HT3 Receptors. PMC - PubMed Central. Available at: [Link]

-

Liu, Z.Y., et al. (2018). Target areas for 5-HT neurons for patch-clamp recording. ResearchGate. Available at: [Link]

-

Lefkowitz, R.J. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research. Available at: [Link]

-

JoVE. (2022). Measuring G-Protein-Coupled Receptor Signaling. YouTube. Available at: [Link]

-

Peters, J.A., et al. (1991). Physiological and pharmacological properties of 5-HT3 receptors--a patch clamp-study. PubMed. Available at: [Link]

Sources

- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 2. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. This compound: a unique 5-HT3 receptor antagonist indicated for the prevention of acute and delayed chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative efficacy and safety of this compound with the first 5-HT3 receptor antagonists for the chemotherapy-induced nausea and vomiting: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Exploring a potential this compound allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 8. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ascopubs.org [ascopubs.org]

- 12. researchgate.net [researchgate.net]

- 13. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound-5-HT3 Receptor Interactions As Shown by a Binding Protein Cocrystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Palonosetron’s Role in Inhibiting Substance P-Mediated Responses

This guide explores the pharmacological anomaly of Palonosetron , a second-generation 5-HT

This document elucidates the molecular mechanism behind this phenomenon: receptor signaling crosstalk and 5-HT

A Technical Guide on Receptor Crosstalk and Allosteric Modulation[3]

Executive Summary: The Molecular Paradox

In the classic antiemetic paradigm, acute CINV (0–24h) is driven by serotonin (5-HT) acting on 5-HT

The Mechanism: this compound induces a unique conformational change in the 5-HT

Molecular Mechanism: Signaling Crosstalk

Research utilizing NG108-15 cells (which co-express 5-HT

The Crosstalk Architecture

-

Colocalization: 5-HT

and NK -

Synergistic Activation: Serotonin binding to 5-HT

enhances the signaling of Substance P at NK -

This compound’s Intervention:

-

Allosteric Binding: this compound binds to an allosteric site on the 5-HT

receptor with high affinity ( -

Internalization Trigger: Unlike competitive antagonists (e.g., ondansetron), this compound binding triggers the internalization of the 5-HT

receptor.[6][4][7] -

Co-Internalization: Due to the physical coupling (crosstalk), the internalization of 5-HT

pulls the NK -

Result: Reduced surface density of NK

receptors, rendering the cell less responsive to Substance P.

-

Visualization of the Crosstalk Pathway

The following diagram illustrates the differential effects of Ondansetron vs. This compound on the 5-HT

Caption: this compound triggers 5-HT3/NK1 co-internalization, inhibiting SP signaling. Older setrons (Ondansetron) block 5-HT3 only, leaving NK1 active.

Comparative Pharmacology Data

The following table summarizes the quantitative differences that enable this compound's dual activity.

| Feature | This compound | Ondansetron / Granisetron |

| Receptor Affinity ( | 10.4 (High) | ~8.4 (Moderate) |

| Binding Type | Allosteric / Pseudo-irreversible | Competitive / Reversible |

| Half-Life ( | ~40 Hours | 3–9 Hours |

| Direct NK | No ( | No |

| Inhibits SP Response? | Yes (via Crosstalk) | No |

| Induces NK | Yes (5-HT | No |

Experimental Protocol: Calcium Mobilization Assay

To validate this compound’s inhibition of Substance P responses, researchers utilize NG108-15 cells .[1][2][8] These cells naturally express both 5-HT

Objective

Measure the intracellular Calcium (

Materials

-

Cell Line: NG108-15 (ATCC® HB-12317™).

-

Reagents: Fluo-4 AM (Calcium indicator), Pluronic F-127, Probenecid (to inhibit dye leakage).

-

Buffer: HEPES-buffered saline (HBS) with 2.5 mM CaCl

. -

Compounds: Substance P (Agonist), this compound (Test), Ondansetron (Control).[2]

Step-by-Step Methodology

-

Cell Preparation:

-

Seed NG108-15 cells in 96-well black-wall plates at

cells/well. -

Differentiate cells (optional but recommended for receptor expression) using cAMP/IBMX for 3–4 days.

-

-

Dye Loading (Crucial Step):

-

Remove culture media and wash with HBS.

-

Incubate cells with 4

M Fluo-4 AM + 0.04% Pluronic F-127 + 2.5 mM Probenecid in HBS. -

Incubate for 60 minutes at 37°C in the dark.

-

-

Antagonist Pre-Incubation:

-

Wash cells to remove extracellular dye.

-

Add This compound (concentration range: 0.01 nM – 1

M) or vehicle control. -

Critical Variable: Incubate for varying times. This compound requires time to induce internalization.

-

Short: 15 mins (Acute block).

-

Long: 24 hours (To test long-term internalization/crosstalk inhibition).

-

-

-

Agonist Challenge & Measurement:

-

Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or equivalent kinetic plate reader.

-

Inject Substance P (100 nM) automatically.

-

Record fluorescence (Ex: 488 nm, Em: 525 nm) every 1 second for 60 seconds.

-

-

Data Analysis:

-

Calculate

(Peak fluorescence minus baseline / baseline). -

Plot dose-response curves. Expectation: this compound pre-treatment significantly blunts the SP-induced Calcium spike, whereas Ondansetron does not.[8]

-

Protocol Visualization: Workflow Logic